

# 6-Methylpyridazin-3(2H)-one IUPAC name and structure

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## Compound of Interest

Compound Name: 6-Methylpyridazin-3(2H)-one

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An In-Depth Technical Guide to **6-Methylpyridazin-3(2H)-one**

Prepared by a Senior Application Scientist

## Executive Summary

This guide provides a comprehensive technical overview of **6-Methylpyridazin-3(2H)-one**, a heterocyclic compound of significant interest in medicinal and agricultural chemistry. Known as a "privileged structure," the pyridazinone core is a versatile scaffold for developing a wide range of biologically active agents.<sup>[1][2]</sup> This document delineates the compound's nomenclature, structural characteristics, synthesis, and physicochemical properties. It further explores its chemical reactivity and established applications as a key building block for therapeutics targeting cardiovascular diseases, inflammation, and cancer.<sup>[3][4]</sup> Detailed experimental protocols, spectroscopic data analysis, and safety information are provided for researchers, scientists, and drug development professionals.

## Nomenclature and Structural Elucidation

The precise identification and structural understanding of a molecule are foundational to its scientific exploration. **6-Methylpyridazin-3(2H)-one** is a classic example where tautomerism influences its nomenclature and reactivity.

## IUPAC Naming and Synonyms

According to IUPAC conventions, the compound is named 3-methyl-1H-pyridazin-6-one.[5][6] [7] However, it is more commonly referred to in literature and commercial catalogs as **6-Methylpyridazin-3(2H)-one**.[6][8] This common name refers to the lactam tautomer, which is predominant.

Other recognized synonyms include:

- 6-Methyl-3-pyridazinone[7]
- 3-Hydroxy-6-methylpyridazine[7][9]
- 6-Methyl-3(2H)-pyridazinone[10]

The CAS Number for this compound is 13327-27-0.[5][6]

## Chemical Structure and Tautomerism

**6-Methylpyridazin-3(2H)-one** exists as a dynamic equilibrium between two tautomeric forms: the amide (lactam) and the aromatic iminol (lactim) form. The lactam form is generally the more stable and prevalent tautomer. This equilibrium is crucial as it can influence the molecule's reactivity, particularly in substitution reactions at the nitrogen and oxygen atoms.

The core structure is a six-membered pyridazine ring containing two adjacent nitrogen atoms, a carbonyl group, and a methyl substituent.[3]

Caption: Figure 1: Tautomeric equilibrium of the title compound.

## Synthesis and Manufacturing

The synthesis of the pyridazinone scaffold is well-established, with several routes available depending on the desired substitution patterns. A prevalent and efficient method involves the cyclocondensation of a  $\gamma$ -keto acid with a hydrazine source.

## Key Synthetic Pathway: Cyclocondensation

A common and robust synthesis involves the reaction of levulinic acid (4-oxopentanoic acid) with hydrazine hydrate. This reaction proceeds via two key steps: initial formation of a

hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the stable aromatic pyridazinone ring.

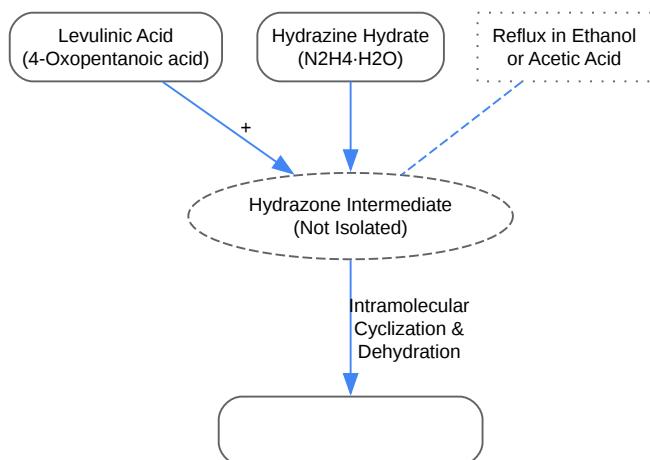


Figure 2: General synthetic scheme via cyclocondensation.

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Caption: Figure 2: General synthetic scheme via cyclocondensation.

## Experimental Protocol: Synthesis from Levulinic Acid

This protocol describes a standard laboratory-scale synthesis.

### Materials:

- Levulinic acid
- Hydrazine hydrate (80% solution)
- Ethanol
- Standard reflux and filtration glassware

### Procedure:

- Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve levulinic acid (0.1 mol) in ethanol (100 mL).
- Reagent Addition: To the stirred solution, add hydrazine hydrate (0.11 mol) dropwise.  
Causality Note: A slight excess of hydrazine ensures complete consumption of the starting keto acid. The addition is done carefully as the initial reaction can be exothermic.
- Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress can be monitored by Thin-Layer Chromatography (TLC). Causality Note: Heating provides the necessary activation energy for the intramolecular cyclization and subsequent dehydration, which is the rate-limiting step.
- Precipitation and Isolation: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation of the product.
- Filtration: Collect the resulting solid precipitate by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials or soluble impurities.
- Drying: Dry the product under vacuum to yield **6-Methylpyridazin-3(2H)-one** as a crystalline solid. Further purification can be achieved by recrystallization from ethanol if necessary.

## Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound.

## Physicochemical Properties

The key physical and chemical properties are summarized below.

Property	Value	Source(s)
Molecular Formula	C <sub>5</sub> H <sub>6</sub> N <sub>2</sub> O	[5][6]
Molecular Weight	110.11 g/mol	[5][6]
Appearance	Light yellow to amber powder/crystal	[9]
Melting Point	142 - 146 °C	[9]
Boiling Point	255.5 °C (Normal)	[5]
CAS Number	13327-27-0	[5][6]

## Spectroscopic Data Analysis

Spectroscopic analysis provides definitive structural confirmation.

- <sup>1</sup>H NMR (DMSO-d<sub>6</sub>, 400 MHz): The proton NMR spectrum is characteristic. A singlet for the methyl protons (CH<sub>3</sub>) typically appears around δ 2.20 ppm. The two vinyl protons on the pyridazinone ring appear as doublets around δ 6.80 and δ 7.05 ppm, showing coupling to each other. A broad singlet at high chemical shift (δ ~12.85 ppm) corresponds to the exchangeable N-H proton of the lactam.[1]
- <sup>13</sup>C NMR: The carbon spectrum will show five distinct signals. The methyl carbon appears upfield, while the carbonyl carbon (C=O) is significantly downfield (~160-170 ppm). The remaining signals correspond to the sp<sup>2</sup> hybridized carbons of the heterocyclic ring.[6][11]
- Mass Spectrometry (GC-MS): The mass spectrum will show a prominent molecular ion peak (M<sup>+</sup>) at m/z = 110, corresponding to the molecular weight of the compound.[6]
- Infrared (IR) Spectroscopy: The IR spectrum displays key functional group absorptions. A strong, sharp peak around 1650-1680 cm<sup>-1</sup> is characteristic of the C=O stretch of the cyclic amide. A broad absorption in the region of 3100-3400 cm<sup>-1</sup> corresponds to the N-H bond stretch.[6][12]

## Chemical Reactivity and Derivatization

The pyridazinone ring is a versatile scaffold for further chemical modification, which is key to its utility in drug discovery.

## N-Alkylation

The nitrogen atom at the 2-position (N-H) is nucleophilic and can be readily alkylated or acylated. This is the most common site for introducing diverse side chains to modulate the compound's biological activity. The reaction typically proceeds by deprotonating the N-H with a suitable base (e.g.,  $K_2CO_3$ , NaH) followed by reaction with an alkyl halide.[1]

Caption: Figure 3: N-alkylation to introduce functional side chains.

## C-H Functionalization and Cross-Coupling

While less common than N-alkylation, the C-H bonds on the pyridazinone ring can be functionalized. Halogenated pyridazinone precursors are often used in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) to introduce aryl or vinyl substituents, further expanding the chemical diversity of the scaffold.[2]

## Applications in Research and Development

The pyridazinone scaffold is a cornerstone in modern medicinal chemistry due to its ability to interact with multiple biological targets.[1][3]

- **Cardiovascular Agents:** Numerous pyridazinone derivatives have been developed as potent cardiovascular drugs. They often exhibit vasorelaxant and antihypertensive properties, acting as alternatives to established drugs like hydralazine.[3][13] Some derivatives function as phosphodiesterase III (PDE3) inhibitors, which are used as inotropic agents in treating heart failure.[3]
- **Anti-inflammatory and Analgesic Agents:** The scaffold is a key component in molecules designed as inhibitors of cyclooxygenase (COX) enzymes, particularly COX-2.[4] This makes them promising candidates for developing non-steroidal anti-inflammatory drugs (NSAIDs) with potentially improved side-effect profiles.[14]
- **Anticancer Activity:** Substituted pyridazinones have shown significant potential as anticancer agents by targeting various enzymes and signaling pathways involved in tumor proliferation

and survival, including PARP, B-RAF, and FGFR.[3]

- Agrochemicals: Beyond pharmaceuticals, the pyridazinone core is found in various agrochemicals, including herbicides and insecticides, demonstrating the broad utility of this heterocyclic system.[1][2]
- CNS and Antimicrobial Applications: Derivatives have also been explored for antidepressant, anticonvulsant, antibacterial, and antifungal activities, highlighting the remarkable versatility of this chemical class.[2][3]

## Safety and Handling

As with any laboratory chemical, proper safety precautions are mandatory.

- GHS Hazard Classification: According to aggregated GHS data, **6-Methylpyridin-3(2H)-one** is classified with the following hazards:
  - H315: Causes skin irritation.[6]
  - H319: Causes serious eye irritation.[6]
  - H335: May cause respiratory irritation.[6]
- Recommended Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[9]

## Conclusion

**6-Methylpyridin-3(2H)-one** is more than a simple heterocyclic compound; it is a validated and highly valuable building block in modern chemical science. Its straightforward synthesis, well-defined structure, and versatile reactivity make it an ideal starting point for constructing complex molecules with tailored biological functions. Its proven success in developing drug candidates for a wide spectrum of diseases—from cardiovascular disorders to cancer—

ensures that the pyridazinone scaffold will remain an area of intense research and development for the foreseeable future.

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